molecular formula C17H15NO2S B5085512 N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide

N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide

Cat. No. B5085512
M. Wt: 297.4 g/mol
InChI Key: KBJJOHGTJJRJKF-UHFFFAOYSA-N
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Description

N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide, also known as OTBPC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. OTBPC is a heterocyclic compound that contains a thienyl ring and a biphenyl ring, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide is not fully understood. However, it has been proposed that N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide acts by inhibiting the activity of enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and tubulin. N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has low toxicity and does not cause significant changes in body weight, organ weight, or hematological parameters.

Advantages and Limitations for Lab Experiments

N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide also has some limitations, including its low stability in solution and its limited availability.

Future Directions

There are several future directions for research on N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide. One direction is to explore the potential of N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide as a lead compound for the development of new anticancer agents. Another direction is to investigate the mechanism of action of N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide in more detail, including its interaction with target enzymes and proteins. Additionally, further studies are needed to evaluate the potential of N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide as a building block for the synthesis of functional materials in material science and organic electronics.

Synthesis Methods

N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has been synthesized using different methods, including the reaction of 2-bromo-4'-methylbiphenyl with thioacetamide and subsequent cyclization, and the reaction of 2-bromo-4'-methylbiphenyl with thiosemicarbazide and subsequent cyclization. The yield of N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide using these methods ranges from 40% to 60%.

Scientific Research Applications

N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has shown potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has been shown to have anticancer activity against different cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has also been shown to have antibacterial and antifungal activity. In material science, N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has been used as a building block for the synthesis of functional materials, including liquid crystals and organic semiconductors. In organic electronics, N-(2-oxotetrahydro-3-thienyl)-4-biphenylcarboxamide has been used as a hole-transporting material in organic light-emitting diodes.

properties

IUPAC Name

N-(2-oxothiolan-3-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-16(18-15-10-11-21-17(15)20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJJOHGTJJRJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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